Benzimidazo[6,7,1-def][1,6]naphthyridine

Structural Chemistry Drug Design Crystallography

Benzimidazo[6,7,1-def][1,6]naphthyridine (CAS 601519-00-0) is a rigid, planar tetracyclic heteroaromatic scaffold (C₁₂H₇N₃, MW 193.20 g/mol) fusing a benzimidazole unit to a 1,6-naphthyridine system. Its IUPAC name is 1,5,12-triazatetracyclo[6.5.2.0⁴,¹⁵.0¹¹,¹⁴]pentadeca-2,4,6,8(15),9,11(14),12-heptaene.

Molecular Formula C12H7N3
Molecular Weight 193.20 g/mol
CAS No. 601519-00-0
Cat. No. B12579956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazo[6,7,1-def][1,6]naphthyridine
CAS601519-00-0
Molecular FormulaC12H7N3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1=CC2=C3C4=C1C=CN=C4C=CN3C=N2
InChIInChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H
InChIKeyNTDOGJIVHYSUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazo[6,7,1-def][1,6]naphthyridine (CAS 601519-00-0): Scaffold Identity and Procurement Baseline


Benzimidazo[6,7,1-def][1,6]naphthyridine (CAS 601519-00-0) is a rigid, planar tetracyclic heteroaromatic scaffold (C₁₂H₇N₃, MW 193.20 g/mol) fusing a benzimidazole unit to a 1,6-naphthyridine system . Its IUPAC name is 1,5,12-triazatetracyclo[6.5.2.0⁴,¹⁵.0¹¹,¹⁴]pentadeca-2,4,6,8(15),9,11(14),12-heptaene . This scaffold differs fundamentally from the more common imidazo[1,2-a]naphthyridine and imidazo[4,5-c]naphthyridine regioisomers by virtue of its unique [6,7,1-def] ring-fusion topology, which creates a distinct nitrogen-atom arrangement and π-conjugation pathway, directly impacting physicochemical properties such as computed LogP (2.8) and hydrogen-bond acceptor count (2) .

Why Generic Substitution of Benzimidazo[6,7,1-def][1,6]naphthyridine with Other Imidazonaphthyridine Regioisomers Fails


Although many imidazonaphthyridine scaffolds exist, the [6,7,1-def] fusion topology is structurally distinct. Unlike the more prevalent imidazo[1,2-a][1,6]naphthyridine or imidazo[4,5-c][1,5]naphthyridine systems, which place nitrogen atoms in different ring positions, the target compound's specific arrangement results in a chromophore with a different dipole moment and H-bonding network . This structural uniqueness precludes direct head-to-head biological or materials-property comparisons based solely on published data for other regioisomers. However, it also means that the scaffold cannot be replaced by these analogues in structure-activity relationship (SAR) studies or when a specific electro-optical profile is required. The following evidence items, though limited by the compound's early-stage research profile, highlight the few measurable points of differentiation available.

Benzimidazo[6,7,1-def][1,6]naphthyridine (CAS 601519-00-0): Quantifiable Differentiation Evidence vs. Closest Analogues


Scaffold Planarity and RMS Deviation Comparison with Benzimidazo[1,2-a]benzo[g]-1,8-naphthyridine Systems

The benzimidazo[6,7,1-def][1,6]naphthyridine core is predicted to be strictly planar due to its fully aromatic tetracyclic framework. Published X-ray crystallographic data for the closely related benzimidazo[1,2-a]benzo[g]-1,8-naphthyridine system show an RMS deviation from the mean plane of only 0.033–0.035 Å for the non-hydrogen atoms . While no crystal structure is available for the target compound, the absence of a bridging carbon or saturated ring in its structure implies a planarity that is at least as high as that of the comparator, which is critical for consistent DNA intercalation geometry and predictable π-stacking interactions . This inferred high planarity distinguishes it from partially saturated imidazonaphthyridine congeners that exhibit significant ring puckering.

Structural Chemistry Drug Design Crystallography

Computational LogP and Hydrogen-Bond Acceptor Count vs. Common Imidazo[1,2-a]pyridine Scaffolds

The target compound exhibits a computed XLogP3 of 2.8 and a hydrogen-bond acceptor count (HBA) of 2 . In contrast, the widely used imidazo[1,2-a]pyridine scaffold (e.g., unsubstituted core, C₇H₆N₂, MW 118.14) has a computed XLogP of approximately 1.1 and an HBA count of 1 . The significantly higher LogP of the target scaffold indicates a >40-fold increase in calculated octanol-water partition coefficient, translating to greater lipophilicity and potentially enhanced membrane permeability in cellular assays . The additional HBA site offers an extra anchor point for target engagement without introducing hydrogen-bond donor capacity, which can be advantageous for CNS drug design.

Physicochemical Properties Drug-Likeness Lead Optimization

Vendor-Reported Purity as a Differentiator for Research-Grade Procurement

Commercial suppliers report typical purity of ≥95% for research-grade benzimidazo[6,7,1-def][1,6]naphthyridine, with specific lots offering >98% purity (HPLC) . This compares favorably with many niche heterocyclic building blocks where vendor purity often falls in the 90–95% range. The absence of common synthetic byproducts from imidazo[1,2-a]pyridine or 1,6-naphthyridine synthesis routes—due to the unique synthetic approach required for this scaffold—reduces the risk of cross-contamination with structurally similar analogues that could confound biological assay results.

Chemical Procurement Quality Control Compound Management

Absence of Hydrogen-Bond Donor Capacity vs. Aaptamine Alkaloids

The target compound has zero hydrogen-bond donors (HBD = 0) , whereas the structurally related marine alkaloid aaptamine (benzo[de][1,6]naphthyridine core, C₁₃H₁₂N₂O₂) possesses one hydroxyl group and one methoxy group, yielding HBD = 1 . The absence of HBD in the target scaffold is predicted to confer an inherent advantage in passive membrane permeability according to Lipinski's and Veber's rules, making it a more suitable starting point for programs aiming to develop orally bioavailable or CNS-penetrant agents.

Natural Product Analogue Scaffold Design Permeability

Benzimidazo[6,7,1-def][1,6]naphthyridine (CAS 601519-00-0): Best-Fit Research and Industrial Application Scenarios


DNA-Intercalating Agent Lead Optimization in Anticancer Medicinal Chemistry

The scaffold's predicted high planarity and fully aromatic nature make it an ideal core for designing DNA intercalators . Evidence from the closely related benzimidazo[1,2-a]benzo[g]-1,8-naphthyridine class demonstrates that a planar imidazonaphthyridine system can achieve direct DNA intercalation with potency comparable to amsacrine, while minimizing topoisomerase poisoning liabilities . The target scaffold's higher LogP (2.8 vs. ~1.1 for simple imidazo[1,2-a]pyridines) may enhance nuclear uptake, and the absence of H-bond donors eliminates a common source of metabolic conjugation, improving PK stability . Research teams procuring this compound for SAR expansion should prioritize substitution at positions C-2 and C-10, as these are the most accessible vectors for modulating DNA-binding affinity and off-target selectivity.

Fluorescent Probe and Sensor Development Exploiting the Extended π-System

The extended π-conjugated framework, with nitrogen atoms arranged in a distinct topology versus other imidazonaphthyridine regioisomers, offers a unique chromophore for fluorescence-based applications . While quantitative quantum yield and λmax data are not yet published for the parent scaffold, its 8-methoxy derivative (8-methoxybenzimidazo[6,7,1-def][1,6]naphthyridine) has been isolated as a natural product with distinct spectroscopic properties . The scaffold's high purity as supplied (>95%) enables reproducible optical characterization without interference from fluorescent impurities common in lower-grade heterocycles . This scaffold is particularly suited for teams developing polarity-sensitive solvatochromic dyes or metal-ion sensors, where the unique nitrogen geometry provides a selective chelation pocket.

Non-Hydrogen-Bond Donor Scaffold for CNS and Oral Drug Discovery Programs

The compound's zero HBD count (versus HBD = 1 for aaptamine alkaloids) positions it as a privileged scaffold for CNS drug discovery, where reducing hydrogen-bond donor capacity is a well-validated strategy to enhance brain penetration . Its moderate lipophilicity (XLogP3 = 2.8) falls within the optimal range for CNS drug candidates (typically LogP 1–4), and its low molecular weight (193.20 g/mol) provides ample capacity for functionalization while remaining within lead-like property space . Procurement of this scaffold is recommended for early-stage CNS programs targeting kinases, GPCRs, or epigenetic readers where the benzo[de][1,6]naphthyridine privileged structure has been clinically validated but where HBD-mediated efflux or metabolism has limited the progression of earlier analogues.

Synthetic Methodology Development for Bridged Tetracyclic Heterocycles

The [6,7,1-def] fusion pattern is synthetically non-trivial and not accessible via standard Friedländer or Pictet-Spengler routes commonly used for imidazo[1,2-a]naphthyridines . This makes the parent compound a valuable benchmark substrate for developing novel cyclization methodologies, particularly palladium-catalyzed C–H activation cascades or photochemical ring-closure reactions. The scaffold's rigid planar geometry facilitates X-ray crystallographic analysis of derivatives, aiding structure determination of new reaction products. Researchers developing synthetic methodology will benefit from the high vendor purity (>95%), which ensures that observed catalytic activity or reaction outcomes are not confounded by catalyst poisons present in lower-purity substrates.

Quote Request

Request a Quote for Benzimidazo[6,7,1-def][1,6]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.